molecular formula C18H17N3O2 B2842095 N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine CAS No. 1203284-63-2

N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine

Cat. No.: B2842095
CAS No.: 1203284-63-2
M. Wt: 307.353
InChI Key: NHQWGJHYZIXMLX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxyaniline with 6-phenylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to inhibit bacterial RNA polymerase is a notable feature that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-14-8-9-15(17(10-14)23-2)21-18-11-16(19-12-20-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQWGJHYZIXMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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